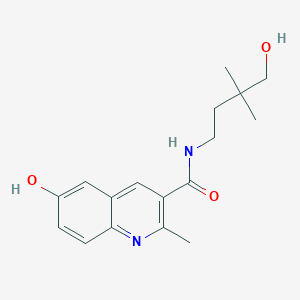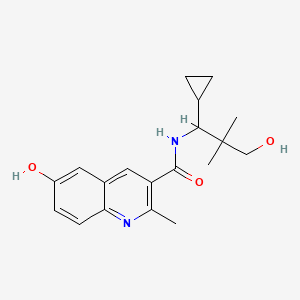![molecular formula C15H18ClN5O2 B7435275 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435275.png)
2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first developed in the mid-1990s. It is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. CP-47,497 has been the subject of scientific research due to its potential therapeutic applications and its use as a tool for studying the endocannabinoid system.
Wirkmechanismus
2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one binds to the CB1 receptor, it activates a signaling cascade that leads to various physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one has also been shown to have analgesic, anti-inflammatory, and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one is also stable and easy to synthesize, which makes it a convenient compound for use in research. However, one limitation of 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one is that it is not selective for the CB1 receptor and can also activate the CB2 receptor, which is primarily found in the immune system.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one. One area of interest is the development of more selective CB1 receptor agonists that can be used as therapeutic agents. Another area of interest is the investigation of the potential anti-tumor properties of 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one and other synthetic cannabinoids. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one and its potential therapeutic applications.
Synthesemethoden
2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one is typically synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-chlorophenol with 2-methyl-2-oxazoline to form 2-(3-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with 2H-tetrazole-5-carboxylic acid to form the tetrazole derivative. Finally, the tetrazole derivative is reacted with pyrrolidine to form 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one has been studied extensively in the field of cannabinoid research. It has been used as a tool for studying the endocannabinoid system and the role of the CB1 receptor in various physiological processes. 2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one has also been investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-15(2,23-12-5-3-4-11(16)8-12)14(22)21-7-6-10(9-21)13-17-19-20-18-13/h3-5,8,10H,6-7,9H2,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABROZGDVDUTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)C2=NNN=N2)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 3-[(3S)-3-fluoropyrrolidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B7435208.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-3-(3-hydroxyphenyl)propan-1-one](/img/structure/B7435222.png)
![1-[(2-Aminopyrimidin-4-yl)-methylamino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B7435227.png)

![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B7435247.png)
![2,3,3,3-Tetrafluoro-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one](/img/structure/B7435248.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)
![(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7435270.png)
![[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7435272.png)
![5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435282.png)
![2-methyl-2-phenoxy-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435294.png)
![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)